Palladium;1,10-phenanthroline
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Overview
Description
Palladium;1,10-phenanthroline is a coordination compound where palladium is complexed with 1,10-phenanthroline. This compound is widely used in various fields of chemistry due to its unique properties and versatility as a ligand. 1,10-phenanthroline is a heterocyclic organic compound that forms stable complexes with many metal ions, including palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palladium;1,10-phenanthroline typically involves the reaction of palladium salts with 1,10-phenanthroline. One common method is the palladium-catalyzed oxidative cross-coupling reaction of C(sp2)–H and C(sp3)–H bonds of carboxamides . This reaction requires specific ligands, such as DMAP, to avoid β-hydride elimination and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Palladium;1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidative addition reactions.
Reduction: It can be reduced under specific conditions.
Substitution: This compound can undergo ligand substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl iodides, alkylzinc reagents, and alkyl nitrites . Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically arylated or alkylated compounds .
Scientific Research Applications
Palladium;1,10-phenanthroline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of palladium;1,10-phenanthroline involves its ability to form stable complexes with metal ions. This complexation can alter the electronic properties of the metal center, making it more reactive in certain chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to palladium;1,10-phenanthroline include:
2,2’-Bipyridine: Another commonly used ligand in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: A derivative of 1,10-phenanthroline with similar properties.
Uniqueness
This compound is unique due to its high stability and versatility as a ligand. It forms stable complexes with a wide range of metal ions and can participate in various types of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C24H16N4Pd |
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Molecular Weight |
466.8 g/mol |
IUPAC Name |
palladium;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H; |
InChI Key |
FIBQOEPNFDCQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Origin of Product |
United States |
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